molecular formula C7H9NO B1606860 1-Acetyl-1,4-dihydropyridine CAS No. 67402-83-9

1-Acetyl-1,4-dihydropyridine

Cat. No.: B1606860
CAS No.: 67402-83-9
M. Wt: 123.15 g/mol
InChI Key: YPZBIQKYSOYOGV-UHFFFAOYSA-N
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Description

1-Acetyl-1,4-dihydropyridine is a derivative of 1,4-dihydropyridine, a class of compounds known for their significant pharmacological properties. The 1,4-dihydropyridine scaffold is widely recognized in medicinal chemistry due to its role in various therapeutic applications, including as calcium channel blockers, antioxidants, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1,4-dihydropyridine can be synthesized through several methods, including the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. This reaction typically occurs under reflux conditions in ethanol or acetic acid . Another method involves the use of magnetite/chitosan as a magnetically recyclable heterogeneous nanocatalyst, which promotes the reaction at room temperature under mild conditions .

Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs multi-component one-pot and green synthetic methodologies. These methods are advantageous due to their simplicity, non-toxicity, low cost, and environmentally benign nature .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-1,4-dihydropyridine is unique due to its specific acetyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may enhance its stability and bioavailability compared to other dihydropyridine derivatives .

Properties

IUPAC Name

1-(4H-pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-7(9)8-5-3-2-4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZBIQKYSOYOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339525
Record name 1-Acetyl-1,4-dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67402-83-9
Record name 1-Acetyl-1,4-dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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